2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide
Description
Historical Context of Imidazole-Based Pharmacophores
The imidazole ring, first synthesized in 1858 and named by Arthur Rudolf Hantzsch in 1887, has become a cornerstone of medicinal chemistry due to its unique electronic and tautomeric properties. Early applications focused on natural products like histidine and histamine, where the imidazole moiety mediates critical biological interactions, such as proton shuttling in enzymatic catalysis and neurotransmitter receptor modulation. The discovery of cimetidine in the 1970s, a histamine H₂ receptor antagonist featuring an imidazole core, marked a paradigm shift in treating gastric ulcers and validated imidazole’s versatility in drug design. Subsequent innovations, such as the Debus–Radziszewski synthesis, enabled scalable production of substituted imidazoles, facilitating the development of antifungal agents (e.g., ketoconazole) and proton pump inhibitors (e.g., omeprazole).
Table 1: Key Imidazole-Based Drugs and Applications
| Drug Name | Therapeutic Class | Key Structural Feature |
|---|---|---|
| Cimetidine | H₂ Antagonist | 4-Methylimidazole |
| Ketoconazole | Antifungal | 1-Substituted Imidazole |
| Omeprazole | Proton Pump Inhibitor | Benzimidazole Hybrid |
Structural Evolution of Sulfanyl-Acetamide Hybrid Systems
The integration of sulfanyl (-S-) and acetamide (-NHCOCH₃) groups into heterocyclic frameworks emerged as a strategy to enhance metabolic stability and target affinity. Sulfanyl linkages, known for their nucleophilicity and redox activity, improve pharmacokinetic profiles by forming disulfide bonds with cysteine residues in enzyme active sites. Acetamide moieties, conversely, contribute to hydrogen-bonding networks and solubility, as seen in the anticancer agent 2,2-dichloro-N-[5-(2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Hybrid systems like 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide leverage these features synergistically, combining imidazole’s aromatic π-stacking capacity with sulfanyl-acetamide’s modular binding potential.
Table 2: Structural Features of Sulfanyl-Acetamide Hybrids
| Hybrid Component | Role in Pharmacology | Example Application |
|---|---|---|
| Sulfanyl Group | Enhances enzyme inhibition | Polo-like kinase 1 inhibitors |
| Acetamide Group | Improves solubility and H-bonding | Anticancer agents |
Rationale for Target Compound Selection in Modern Research
This compound exemplifies a rational pharmacophoric design tailored for multitarget engagement. The 1-benzyl substitution on the imidazole ring introduces steric bulk to enhance hydrophobic interactions, while the 3-acetamidophenyl group provides a polar terminus for hydrogen bonding. This dual functionality aligns with contemporary trends in polypharmacology, where hybrid structures address complex diseases like cancer and inflammatory disorders. For instance, the thiourea moiety in analogous compounds has shown submicromolar affinity for kinase domains, suggesting potential kinase inhibitory activity in the target compound. Furthermore, the compound’s modular synthesis—via alkylation of imidazole-2-thiol followed by acetamide coupling—enables rapid derivatization for structure-activity relationship (SAR) studies.
The strategic placement of electron-withdrawing (acetamide) and electron-donating (benzyl) groups optimizes electronic effects across the imidazole ring, stabilizing tautomeric forms that interact with diverse biological targets. Recent pharmacophore models emphasize such balanced substitutions for improving selectivity and reducing off-target effects.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(1-benzylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-15(25)22-17-8-5-9-18(12-17)23-19(26)14-27-20-21-10-11-24(20)13-16-6-3-2-4-7-16/h2-12H,13-14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMBNWNNLSAPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 1-benzyl-1H-imidazole-2-thiol with N-(3-acetamidophenyl)chloroacetamide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor function. Additionally, the benzyl and acetamidophenyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following compounds share structural motifs with the target molecule but differ in substituents, influencing their physicochemical and biological profiles:
Physicochemical Properties
- Lipophilicity (logP): The target compound’s benzyl group likely increases logP (~3.0) compared to analogs with polar substituents (e.g., G856-2040: logP 2.84; furan derivative: logP ~2.0) .
- Hydrogen Bonding: The 3-acetamidophenyl group in the target and G856-2040 provides 7 hydrogen bond acceptors, favoring interactions with enzymatic targets. In contrast, thiazole or furan substituents reduce acceptor counts .
Crystallographic and Structural Insights
- Crystal structures of related acetamides () reveal intramolecular hydrogen bonds (N–H⋯N/O) stabilizing planar amide conformations. The target’s 3-acetamidophenyl group may adopt similar dihedral angles (~40–60°) relative to the imidazole ring, influencing binding pocket compatibility .
Biological Activity
The compound 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes existing research findings regarding its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₄H₁₅N₃OS
- Molecular Weight : 273.35 g/mol
- CAS Number : 1803598-72-2
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antiviral Activity : Some benzimidazole derivatives have shown promising antiviral properties. For instance, studies have highlighted their effectiveness against viruses such as influenza and herpes simplex virus (HSV) by inhibiting viral replication through various mechanisms, including interference with viral polymerases and proteases .
- Anticancer Properties : The compound's structural components suggest potential activity against cancer cells. Benzimidazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in non-small cell lung cancer (NSCLC) models . The specific compound's activity may involve the modulation of signaling pathways pertinent to cell proliferation and survival.
- Antimicrobial Effects : There is evidence that similar compounds exhibit antimicrobial activities. The thioether moiety in the structure may contribute to interactions with microbial enzymes, leading to inhibition of growth or death of pathogenic microorganisms.
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
Potential Therapeutic Applications
Given its diverse biological activities, this compound may have several therapeutic applications:
- Antiviral Agents : Potential development as a treatment for viral infections, particularly those resistant to current therapies.
- Cancer Therapeutics : Further exploration as a candidate for targeted cancer therapies.
- Antimicrobial Treatments : Development as a new class of antibiotics or antifungals.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for synthesizing 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]-N-(3-acetamidophenyl)acetamide?
- Methodological Answer :
- Step 1 : Use a multi-step approach involving nucleophilic substitution and coupling reactions. For example, react 1-benzyl-1H-imidazole-2-thiol with chloroacetyl chloride to introduce the sulfanyl-acetamide moiety.
- Step 2 : Couple the intermediate with 3-acetamidoaniline under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 60°C for 6–8 hours .
- Step 3 : Monitor reaction progress via thin-layer chromatography (TLC) and purify the final product using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can the purity and structural identity of the compound be validated?
- Methodological Answer :
- Spectroscopic Techniques :
- IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, S–C stretch at ~650 cm⁻¹) .
- NMR : Use ¹H and ¹³C NMR to verify aromatic protons (δ 7.0–8.0 ppm for benzyl and phenyl groups) and acetamide protons (δ 2.1 ppm for CH₃CO) .
- Mass Spectrometry : Compare the observed molecular ion peak (e.g., m/z 446.145) with the calculated exact mass (446.1446 g/mol) .
Advanced Research Questions
Q. How can discrepancies between computational and experimental physicochemical properties (e.g., logP, solubility) be resolved?
- Methodological Answer :
- Issue : Computed logP (2.5) may not align with experimental solubility due to unaccounted crystal packing or hydrogen bonding.
- Resolution :
- Perform X-ray crystallography to determine the solid-state structure and identify intermolecular interactions (e.g., hydrogen bonds between acetamide NH and thioether S atoms) .
- Use molecular dynamics simulations (e.g., GROMACS) to model solvation effects and adjust logP predictions .
Q. What refinements are necessary for resolving the crystal structure of this compound using SHELXL?
- Methodological Answer :
- Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data. Ensure twinning or disorder is addressed during data integration.
- Refinement :
- Use SHELXL’s TWIN and BASF commands to model twinned crystals.
- Refine anisotropic displacement parameters for non-H atoms and apply restraints to flexible moieties (e.g., benzyl group) .
- Validation : Check the final structure against the IUCr’s checkCIF report to resolve geometric outliers (e.g., bond length mismatches) .
Q. How can molecular docking studies be designed to predict the compound’s interaction with biological targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known acetamide-binding pockets (e.g., α-glucosidase, cholinesterase) .
- Docking Workflow :
- Prepare the ligand (compound) using Open Babel (optimize geometry at B3LYP/6-31G* level).
- Use AutoDock Vina for flexible docking, focusing on the sulfanyl-acetamide moiety as a potential hydrogen-bond donor .
- Validation : Compare docking poses with co-crystallized ligands (e.g., PDB: 1XSI for α-glucosidase) to assess binding mode plausibility .
Q. What in vitro assays are suitable for evaluating its enzyme inhibition potential?
- Methodological Answer :
- Lipoxygenase (LOX) Assay :
- Prepare a 50 mM Tris-HCl buffer (pH 7.4) and monitor hydroperoxide formation at 234 nm. Use NDGA as a positive control .
- α-Glucosidase Inhibition :
- Incubate the compound with p-nitrophenyl-α-D-glucopyranoside and measure absorbance at 405 nm. Calculate IC₅₀ values using non-linear regression .
Q. How can stability issues (e.g., hydrolysis of the acetamide group) be mitigated during storage?
- Methodological Answer :
- Storage Conditions : Store at –20°C in amber vials under inert gas (argon) to prevent moisture and light exposure.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
